2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Overview
Description
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is a complex organic compound that features a pyridine ring substituted with fluorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or pyridine rings, leading
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-9-3-1-2-8(6-9)10-4-5-12(14(16,17)18)19-11(10)7-13(20)21/h1-6H,7H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENJIYVCQCJHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(C=C2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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